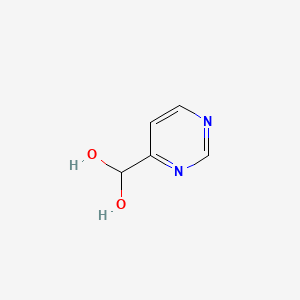

(Pyrimidin-4-yl)methanediol

説明

Significance of Pyrimidine Scaffolds in Advanced Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of significant research endeavors. gsconlinepress.comtandfonline.comiomcworld.comscholarsresearchlibrary.comresearchgate.net Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underpins its biological importance. gsconlinepress.comtandfonline.com This inherent biological relevance has spurred extensive investigation into pyrimidine derivatives for medicinal applications. iomcworld.commdpi.com Researchers have successfully developed pyrimidine-based compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comtandfonline.comiomcworld.comscholarsresearchlibrary.commdpi.comrsc.org

Beyond the realm of medicinal chemistry, pyrimidine scaffolds are increasingly finding applications in materials science. researchgate.net Their electron-deficient nature and coordination capabilities make them valuable building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. researchgate.netspiedigitallibrary.org The versatility of the pyrimidine ring allows for a diverse range of chemical modifications, enabling the fine-tuning of its electronic and photophysical properties for specific applications. researchgate.netnumberanalytics.com The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant potential across various scientific disciplines. tandfonline.comekb.eg

The Unique Nature of Geminal Diols (Methanediols) in Organic Chemistry

Geminal diols, also known as gem-diols or hydrates, are organic compounds that possess two hydroxyl groups attached to the same carbon atom. wikipedia.orgwikipedia.org They are typically formed by the hydration of carbonyl compounds, such as aldehydes and ketones. libretexts.orglibretexts.org The formation of a geminal diol from a carbonyl compound is a reversible equilibrium reaction. libretexts.orgdoubtnut.com

In most cases, this equilibrium heavily favors the carbonyl compound, and the corresponding geminal diol is unstable and cannot be isolated. libretexts.orgpearson.com This instability arises from the steric hindrance of the two hydroxyl groups on the same carbon atom. However, the stability of a geminal diol can be significantly influenced by the electronic effects of substituents on the carbonyl carbon. The presence of strong electron-withdrawing groups enhances the stability of the geminal diol. libretexts.orgwikipedia.orgvaia.com A classic example is chloral hydrate, the stable geminal diol of trichloroacetaldehyde, where the three electron-withdrawing chlorine atoms stabilize the hydrated form. wikipedia.orgdoubtnut.comwikipedia.org Conversely, electron-donating groups destabilize the geminal diol and favor the parent carbonyl compound. libretexts.org

Contextualizing (Pyrimidin-4-yl)methanediol within Contemporary Chemical Research

This compound is the geminal diol, or hydrate, of pyrimidine-4-carbaldehyde. rsc.orgdoronscientific.comresearchgate.net Direct research focusing exclusively on the isolation and characterization of this compound is scarce. It is primarily understood in the context of being the transient hydrated form of pyrimidine-4-carbaldehyde in aqueous solutions. rsc.org The pyrimidine ring, being an electron-deficient aromatic system, is expected to influence the stability of the geminal diol.

The scientific interest in this compound lies in its role as a potential intermediate in the reactions of pyrimidine-4-carbaldehyde. For instance, the oxidation of the aldehyde to a carboxylic acid in an aqueous medium likely proceeds through the geminal diol. Similarly, in biological systems, the interaction of pyrimidine-4-carbaldehyde with enzymes may involve the formation of the hydrated geminal diol within the active site. While not typically isolated as a stable compound, its transient existence is a key factor in understanding the reactivity and biological activity of its parent aldehyde.

Research Gaps and Objectives in the Study of this compound

The current body of scientific literature presents clear research gaps concerning this compound. There is a notable lack of dedicated studies on its direct synthesis, isolation, and full spectroscopic characterization. While its existence as a hydrate of pyrimidine-4-carbaldehyde is acknowledged, detailed investigations into the equilibrium constant of the hydration reaction and the kinetics of its formation and decomposition are yet to be thoroughly explored.

Future research objectives should therefore focus on:

Quantitative analysis of the hydration equilibrium: Determining the equilibrium constant for the hydration of pyrimidine-4-carbaldehyde to this compound in various solvent systems and at different pH values.

Spectroscopic characterization: Utilizing techniques such as NMR and Raman spectroscopy to directly observe and characterize this compound in solution. rsc.org

Computational modeling: Employing theoretical calculations to model the structure, stability, and reactivity of this compound and to understand the electronic influence of the pyrimidine ring.

Reactivity studies: Investigating the specific role of this compound as an intermediate in various chemical and enzymatic reactions.

Addressing these research gaps will provide a more complete understanding of the fundamental chemistry of this transient but potentially significant chemical species.

特性

CAS番号 |

1073-50-3 |

|---|---|

分子式 |

C5H6N2O2 |

分子量 |

126.115 |

IUPAC名 |

pyrimidin-4-ylmethanediol |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,5,8-9H |

InChIキー |

NIRUEYKSVCOHQM-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1C(O)O |

同義語 |

4-Pyrimidinemethanediol (7CI,8CI) |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for Pyrimidin-4-yl Methanediol and Its Precursors

Direct Synthetic Routes to (Pyrimidin-4-yl)methanediol

Direct synthesis focuses on the immediate conversion of a precursor to the geminal diol.

Hydration Reactions of Pyrimidine-4-carbaldehyde

The most direct route to this compound is the nucleophilic addition of water to the carbonyl group of its precursor, pyrimidine-4-carbaldehyde. This reaction establishes a reversible equilibrium between the aldehyde and its hydrated gem-diol form. stackexchange.compageplace.de

The position of this equilibrium is highly dependent on the electronic and steric environment of the carbonyl group. stackexchange.com For most simple aldehydes and ketones, the equilibrium lies far to the left, favoring the carbonyl compound, rendering the corresponding gem-diol unstable and difficult to isolate. echemi.comwikipedia.org However, the equilibrium can be shifted toward the gem-diol by the presence of electron-withdrawing groups attached to the carbonyl carbon. stackexchange.comechemi.comwikipedia.org These groups destabilize the carbonyl group by increasing the partial positive charge on the carbon, making it more susceptible to nucleophilic attack by water.

The pyrimidine ring is an electron-deficient aromatic system. This inherent electronic property is expected to stabilize the hydrated form, this compound, to a greater extent than for aldehydes attached to electron-rich rings. Studies on analogous heterocyclic aldehydes, such as pyridine-4-carbaldehyde and various imidazolecarboxaldehydes, support this principle. researchgate.netconicet.gov.aracs.org Research on imidazolecarboxaldehyde isomers demonstrated that the position of the formyl group on the heterocyclic ring is a critical factor governing the extent of hydration and the stability of the resulting gem-diol. conicet.gov.ar Similarly, kinetic studies have been performed on the hydration of pyridine-4-carbaldehyde, a close structural analog of the pyrimidine precursor. acs.orgwikipedia.org

The hydration reaction can be catalyzed by either acid or base. stackexchange.com

Acid catalysis: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards the water molecule.

Base catalysis: A base deprotonates a water molecule to form a more potent hydroxide nucleophile, which then attacks the carbonyl carbon.

Alternative Synthetic Pathways for Geminal Diols

While direct hydration is the primary theoretical route, geminal diols can also be formed through other pathways, often involving the hydrolysis of other functional groups. One notable method is the metal-assisted hydrolysis of precursor compounds. For instance, research has shown that Schiff bases can undergo hydrolysis in the presence of metal salts to yield complexes containing a geminal diol. scirp.orgscirp.org In one study, a Schiff base derived from 2-aminopyrimidine and 2-benzoylpyridine was hydrolyzed during complexation with various metal ions, resulting in binuclear metal complexes containing phenyl(pyridin-2-yl)methanediol. scirp.orgscirp.org This suggests a potential alternative route where a derivative of pyrimidine-4-carbaldehyde, such as an imine or a related compound, could be hydrolyzed in situ to generate this compound, which is then trapped or stabilized by a metal center.

Indirect Synthesis and Stabilization Approaches

Given the inherent instability of many geminal diols, indirect methods focusing on their temporary generation and stabilization are crucial for their study and application.

In Situ Generation and Reactivity Studies of Geminal Diols

This compound is typically generated in situ from pyrimidine-4-carbaldehyde in aqueous solutions. stackexchange.compageplace.de This transient existence is characteristic of many gem-diol systems, which are often studied as reactive intermediates rather than stable, isolable compounds. researchgate.netacs.orgnih.gov The reactivity of the generated gem-diol is intrinsically linked to the equilibrium with its aldehyde form.

Studies on related heterocyclic aldehydes have utilized spectroscopic methods to investigate the in situ equilibrium. For example, the hydration of 4-pyridinecarboxaldehyde has been monitored under various pH conditions, showing that the relative concentrations of the aldehyde and its hydrate can be controlled. researchgate.net The reactivity of these in situ generated diols is often centered on their ability to act as ligands in coordination chemistry. The hydroxyl groups of the gem-diol can coordinate to metal ions, leading to the formation of stable metal complexes. pageplace.deconicet.gov.ar

Strategies for Stabilizing Geminal Diol Intermediates

The stabilization of otherwise transient gem-diol intermediates is key to their isolation and characterization. Several factors and strategies contribute to enhancing the stability of the gem-diol form over the corresponding carbonyl compound.

Key Stabilization Factors for Geminal Diols

| Factor | Description | Example |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and stabilize the gem-diol. stackexchange.comechemi.com The electron-deficient pyrimidine ring acts as such a group. | Chloral hydrate is stable due to the three strongly electron-withdrawing chlorine atoms. wikipedia.orgyoutube.com |

| Intramolecular Hydrogen Bonding | The formation of intramolecular hydrogen bonds between the hydroxyl groups or with adjacent functional groups can significantly stabilize the gem-diol structure. stackexchange.comechemi.com | The stability of the gem-diol of ninhydrin is enhanced by intramolecular hydrogen bonding. |

| Coordination to Metal Ions | The hydroxyl groups of a gem-diol can act as a bidentate ligand, coordinating to a metal center. This coordination can lock the molecule in the diol confirmation, allowing for isolation and study. researchgate.netconicet.gov.ar | Stable complexes of di(pyridin-2-yl)methanediol with copper(II) have been synthesized and characterized. researchgate.net |

| Positional Isomerism on Heterocycles | The position of the aldehyde group on a heterocyclic ring can dramatically influence the stability of its hydrated form due to differing electronic and steric environments. conicet.gov.ar | Studies on imidazolecarboxaldehydes show that the 2-formyl isomer hydrates completely, while the 4- and 5-formyl isomers show significantly less hydration under the same conditions. conicet.gov.ar |

For this compound, the primary stabilizing factor is the electron-withdrawing nature of the pyrimidine ring. However, the most effective strategy for its isolation would likely involve its formation in the presence of a suitable metal ion to form a stable coordination complex, a technique that has proven successful for analogous pyridine and imidazole-based gem-diols. pageplace.deresearchgate.netconicet.gov.ar

Theoretical and Computational Investigations of Pyrimidin-4-yl Methanediol

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Ab initio and DFT calculations are powerful tools for modeling chemical systems from first principles, without the need for empirical parameters beyond fundamental physical constants. acs.org These methods are instrumental in predicting the geometric and electronic properties of molecules like (pyrimidin-4-yl)methanediol.

The electronic structure of this compound is dominated by the interplay between the electron-withdrawing nature of the pyrimidine ring and the electronegative oxygen atoms of the diol group. Quantum chemical calculations, such as those performed using DFT with the B3LYP functional, can elucidate the charge distribution, molecular orbitals, and bonding characteristics of the molecule. researchgate.netresearchgate.net

The pyrimidine ring, an aromatic heterocycle, acts as a significant electron-withdrawing group. This effect polarizes the C-C bond connecting the ring to the methanediol carbon, which in turn influences the polarity of the C-O and O-H bonds of the hydroxyl groups. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify these interactions and the nature of the bonding. For instance, it can reveal the hybridization of the atoms and the delocalization of electron density between the pyrimidine ring and the methanediol substituent.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visually represent the charge distribution. For this compound, these maps are expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the hydroxyl groups, highlighting them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.net

Table 1: Predicted Key Bond Lengths and Angles from DFT Calculations This table presents expected values based on DFT calculations of similar molecular structures. Actual values would require specific computation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O | ~1.43 Å |

| O-H | ~0.96 Å | |

| Cring-Cdiol | ~1.51 Å | |

| C=N (pyrimidine) | ~1.34 Å | |

| Bond Angle | O-C-O | ~111° |

| H-O-C | ~108° | |

| Cring-Cdiol-O | ~109.5° |

The flexibility of this compound arises from the rotation around the single bond connecting the pyrimidine ring to the methanediol carbon and the rotation of the two hydroxyl groups. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states connecting them, thereby mapping the potential energy surface. researchgate.net

Computational methods can systematically explore the conformational space by rotating the key dihedral angles. The relative energies of different conformers are determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the pyrimidine ring. It is plausible that conformers allowing for intramolecular hydrogen bonding would be particularly stable. For example, a conformation where one of the hydroxyl hydrogens points toward a ring nitrogen could represent a low-energy state. DFT calculations can predict these energy differences with high accuracy. eie.gr The energy barriers to rotation determine the dynamic behavior of the molecule at different temperatures. researchgate.net

Electronic Structure Analysis and Bonding Characteristics

Thermochemical and Kinetic Studies on Stability and Equilibrium

Thermochemical and kinetic studies provide critical information about the stability of this compound, its equilibrium with the corresponding aldehyde, and the pathways of its formation and decomposition.

This compound exists in equilibrium with its anhydrous form, pyrimidine-4-carbaldehyde, and water. This hydration-dehydration equilibrium is fundamental to the chemistry of aldehydes.

Pyrimidine-4-carbaldehyde + H₂O ⇌ this compound

The position of this equilibrium is described by the hydration equilibrium constant (K_hyd). The electron-withdrawing properties of the pyrimidine ring are expected to destabilize the carbonyl group of the aldehyde, thereby shifting the equilibrium toward the hydrated geminal diol form. This effect is a well-established principle in organic chemistry. bsmi.uz

Table 2: Factors Influencing the Hydration Equilibrium

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Electronic Effects | Shifts Right (Favors Diol) | The electron-withdrawing pyrimidine ring destabilizes the aldehyde's carbonyl group, making hydration more favorable. |

| Solvent | Dependent on Polarity | Polar protic solvents like water can stabilize the diol through hydrogen bonding, favoring its formation. |

| Temperature | Shifts Left (Favors Aldehyde) | The hydration reaction is typically exothermic, so increasing the temperature favors the reverse (dehydration) reaction according to Le Châtelier's principle. |

| pH | Catalyzes Reaction | Both acid and base can catalyze the hydration and dehydration reactions, affecting the rate at which equilibrium is reached but not the position of the equilibrium itself. ekb.eg |

The primary formation pathway for this compound is the hydration of pyrimidine-4-carbaldehyde. The primary decomposition pathway is the reverse reaction: dehydration back to the aldehyde and water. nih.gov Computational chemistry allows for the detailed mapping of the reaction coordinate for this process, including the identification of the transition state structure and the calculation of the activation energy. nist.gov

The standard enthalpy of formation (ΔfH°) for this compound can be estimated using high-level ab initio methods. aip.org These calculations involve computing the total atomization energy of the molecule and combining it with the known enthalpies of formation of the constituent atoms in their standard states. nist.gov

Under more forcing conditions, further decomposition could occur. Potential pathways might involve the cleavage of the pyrimidine ring or other fragmentation processes, especially at high temperatures or in the presence of strong acids or bases. ekb.eg Theoretical models can explore the feasibility of these alternative decomposition pathways by calculating the energy barriers associated with each potential step.

Equilibrium Constants with Pyrimidine-4-carbaldehyde

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including the crucial influence of the solvent. rsc.org By simulating the motion of the this compound molecule and a large number of surrounding solvent molecules (typically water) over time, MD provides insights into solvation structure, dynamic stability, and conformational flexibility in a realistic environment. nih.gov

MD simulations can reveal the specific hydrogen bonding network between the diol's hydroxyl groups, the pyrimidine's nitrogen atoms, and the surrounding water molecules. The structure and dynamics of this local solvent environment are critical for understanding the stability of the geminal diol. researchgate.net The simulations can quantify the number of hydrogen bonds, their lifetimes, and the radial distribution functions of water molecules around different parts of the solute.

Furthermore, MD combined with free energy calculation methods, such as free energy perturbation (FEP), can be used to compute the free energy of solvation. researchgate.net This is essential for accurately predicting the hydration equilibrium constant (K_hyd) in solution and understanding how different solvents might affect the stability and conformational preferences of this compound. rsc.org

Computational Predictions of Reactivity and Reaction Pathways

Theoretical and computational chemistry serve as powerful tools to elucidate the intrinsic reactivity of molecules and to map out potential reaction pathways, providing insights that are often challenging to obtain through experimental means alone. For this compound, a geminal diol, computational studies are crucial for understanding its stability and predicting its behavior in chemical reactions. While specific computational studies exclusively targeting this compound are not extensively documented in the public domain, the reactivity of this molecule can be inferred from theoretical investigations of structurally related pyrimidine derivatives and other gem-diols.

Computational approaches, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of pyrimidine-containing compounds. mdpi.comnih.gov These studies often involve the calculation of various molecular properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. For pyrimidine derivatives, the HOMO and LUMO are typically distributed over the pyrimidine ring, with significant contributions from the nitrogen atoms and substituted functional groups.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound and Related Compounds (Illustrative Data based on DFT Calculations for similar structures).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|---|

| This compound | -7.25 | -0.85 | 6.40 | 3.20 | 4.05 |

| Pyrimidine-4-carbaldehyde | -7.50 | -1.50 | 6.00 | 3.00 | 4.50 |

| 8-Oxoguanine (gem-diol) | -6.90 | -1.10 | 5.80 | 2.90 | 4.00 |

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydroxyl groups of the methanediol moiety would also represent regions of negative potential, while the hydrogen atoms of these groups would be regions of positive potential.

Reaction Pathway Analysis: Computational studies can model the transition states and intermediates of potential reactions, providing detailed mechanistic insights. For this compound, several reaction pathways could be computationally investigated:

Dehydration: The conversion of the gem-diol back to the corresponding aldehyde, pyrimidine-4-carbaldehyde, is a fundamental reaction. Theoretical calculations can determine the energy barrier for this dehydration process, including the role of acid or base catalysis. Studies on similar gem-diol systems have shown that the dehydration barrier can be significant, but is lowered in the presence of a catalyst. wayne.edu

Oxidation: The methanediol group can be oxidized to a carboxylic acid. Computational models can explore the mechanism of this oxidation, for instance, by radical-mediated pathways or by enzymatic catalysis, such as with cytochrome P450. lu.se The reaction barriers for different potential mechanisms, such as a direct gem-diol oxidation versus a pathway involving initial dehydration to the aldehyde followed by oxidation, can be compared.

Condensation Reactions: The hydroxyl groups of the diol can potentially react with other functional groups in condensation reactions. Theoretical models can predict the feasibility and regioselectivity of such reactions.

Table 2: Calculated Activation Barriers for a Hypothetical Reaction Pathway of this compound (Illustrative Data).

| Reaction Step | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Dehydration (uncatalyzed) | This compound | Pyrimidine-4-carbaldehyde + H₂O | 35.2 |

| Dehydration (acid-catalyzed) | This compound + H₃O⁺ | Pyrimidine-4-carbaldehyde + H₂O + H₃O⁺ | 20.5 |

| Oxidation to Carboxylic Acid | This compound | Pyrimidine-4-carboxylic acid | 28.9 |

The reactivity of this compound is also influenced by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring is expected to affect the stability and reactivity of the attached methanediol group. DFT calculations can quantify these effects through analysis of atomic charges and bond orders. nih.gov For instance, the electron-withdrawing character of the pyrimidine ring would likely increase the acidity of the hydroxyl protons of the methanediol group.

Mechanistic Investigations of Pyrimidin-4-yl Methanediol Transformations

Reaction Mechanisms of Formation from Aldehyde Precursors

The formation of (Pyrimidin-4-yl)methanediol from pyrimidine-4-carbaldehyde is a nucleophilic addition reaction involving the hydration of the aldehyde's carbonyl group. This process is generally slow under neutral conditions but can be significantly accelerated by either acid or base catalysis. libretexts.org The equilibrium of this reaction is influenced by both steric and electronic factors. libretexts.org The presence of the electron-withdrawing pyrimidine ring is expected to destabilize the carbonyl group of pyrimidine-4-carbaldehyde, thereby favoring the formation of the hydrate, this compound. wikipedia.org

In an acidic medium, the hydration of pyrimidine-4-carbaldehyde is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgkhanacademy.org This initial step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

The subsequent step involves the attack of a water molecule, which acts as the nucleophile, on the now highly electrophilic carbonyl carbon. libretexts.orglibretexts.org This leads to the formation of a protonated geminal diol, an oxonium ion intermediate. chadsprep.com

The final step in the mechanism is a deprotonation event. A water molecule or another weak base in the solution removes a proton from the oxonium ion, yielding the neutral this compound and regenerating the acid catalyst (hydronium ion). libretexts.orgchadsprep.com This entire process is reversible. libretexts.org

Table 1: Key Steps in Acid-Catalyzed Hydration of Pyrimidine-4-carbaldehyde

| Step | Description | Reactants | Products |

| 1 | Protonation of Carbonyl Oxygen | Pyrimidine-4-carbaldehyde, H₃O⁺ | Protonated Pyrimidine-4-carbaldehyde, H₂O |

| 2 | Nucleophilic Attack by Water | Protonated Pyrimidine-4-carbaldehyde, H₂O | Oxonium Ion Intermediate |

| 3 | Deprotonation | Oxonium Ion Intermediate, H₂O | This compound, H₃O⁺ |

This table provides a simplified overview of the acid-catalyzed hydration mechanism.

Under basic conditions, the mechanism for the formation of this compound proceeds through a different pathway. The key difference is the nature of the nucleophile. In a basic solution, the hydroxide ion (OH⁻) is a much stronger nucleophile than a water molecule. libretexts.orgyoutube.com

The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of pyrimidine-4-carbaldehyde. libretexts.orgyoutube.com This attack results in the formation of a tetrahedral alkoxide intermediate, where the negative charge is localized on the oxygen atom. libretexts.org

In the final step, the alkoxide intermediate is protonated by a water molecule. This step yields the final product, this compound, and regenerates the hydroxide ion, which confirms its role as a catalyst in the reaction. libretexts.orgyoutube.com Throughout the base-catalyzed mechanism, all intermediate species are either neutral or negatively charged. youtube.com

Acid-Catalyzed Hydration Mechanisms

Mechanisms of Interconversion with Pyrimidine-4-carbaldehyde

The interconversion between this compound and pyrimidine-4-carbaldehyde is a reversible process involving hydration and dehydration. libretexts.org The position of the equilibrium is dependent on the specific conditions and the structure of the carbonyl compound. wikipedia.org

Proton transfer is a fundamental aspect of both the formation and decomposition of this compound. In the acid-catalyzed dehydration (the reverse of hydration), the process begins with the protonation of one of the hydroxyl groups of the geminal diol by a hydronium ion. This converts the hydroxyl group into a good leaving group (a water molecule).

In the base-catalyzed dehydration, a hydroxide ion acts as a base, deprotonating one of the hydroxyl groups to form an alkoxide. This is followed by the expulsion of the other hydroxyl group.

The presence of the pyrimidine ring can influence these proton transfer events. Intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the pyrimidine ring could potentially facilitate proton transfer, although this is more commonly discussed in the context of excited-state intramolecular proton transfer (ESIPT) in related pyrimidine derivatives. nih.govmdpi.com

The elimination of water from this compound to reform pyrimidine-4-carbaldehyde is the key step in the dehydration process.

In the acid-catalyzed mechanism , following the protonation of a hydroxyl group to form a water molecule as a leaving group, the departure of this water molecule is facilitated by the simultaneous deprotonation of the remaining hydroxyl group by a water molecule. This regenerates the carbonyl double bond, the aldehyde, and the hydronium catalyst.

In the base-catalyzed mechanism , after the initial deprotonation of a hydroxyl group to form an alkoxide, the negative charge on the oxygen can push out the adjacent hydroxide ion. However, a more plausible mechanism involves the formation of the alkoxide, followed by the rearrangement of electrons to form the carbonyl double bond and expel a hydroxide ion.

Table 2: Comparison of Water Elimination Mechanisms

| Mechanism | Initiating Step | Key Intermediate | Final Products |

| Acid-Catalyzed | Protonation of a hydroxyl group | Protonated geminal diol | Pyrimidine-4-carbaldehyde, H₂O, H₃O⁺ |

| Base-Catalyzed | Deprotonation of a hydroxyl group | Alkoxide | Pyrimidine-4-carbaldehyde, H₂O, OH⁻ |

This table contrasts the key features of the acid- and base-catalyzed water elimination pathways.

Proton Transfer Pathways

Mechanistic Insights into Reactions Involving the Geminal Diol Moiety

While the equilibrium with the aldehyde is a primary reaction, the geminal diol moiety of this compound can itself be a site of further chemical transformations. Geminal diols are known to be reactive intermediates in various chemical and biological processes. nih.gov

One area of reactivity involves the deprotonated form of the geminal diol. In the presence of metal ions, the gem-diol can be deprotonated, and the resulting oxygen atoms can act as bridging ligands to form binuclear metal complexes. This has been observed in the hydrolysis of a Schiff base to yield phenyl(pyridin-2-yl)methanediol, which then coordinates to metal centers. scirp.org A similar reactivity could be anticipated for this compound, where the deprotonated diol would chelate to metal ions.

Furthermore, the hydroxyl groups of the geminal diol can undergo reactions typical of alcohols, such as oxidation or etherification, although these reactions would be in competition with the dehydration to the aldehyde. The specific reaction pathway would depend on the reagents and conditions employed. For instance, strong oxidizing agents could potentially oxidize the geminal diol to a carboxylic acid.

Research on related pyrimidine-containing compounds suggests that the hydroxyl groups can be involved in various condensation and cyclization reactions, highlighting the potential reactivity of the geminal diol moiety beyond simple dehydration. researchgate.netresearchgate.net

Condensation Reactions and Derivatization Mechanisms

The geminal diol of this compound is in equilibrium with its corresponding aldehyde, 4-formylpyrimidine. This equilibrium is crucial for its condensation reactions, which typically proceed via the more reactive aldehyde form. These reactions are fundamental for extending the molecular framework and introducing diverse functional groups.

One of the primary derivatization pathways involves condensation with primary amines to form Schiff bases (imines). The mechanism of Schiff base formation is a well-established process that occurs in a series of reversible steps. Initially, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-formylpyrimidine. This results in the formation of a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.

In the context of more complex syntheses, this compound can participate in multi-component reactions. For instance, in reactions analogous to those used for creating complex heterocyclic systems, the aldehyde form can undergo Knoevenagel condensation with active methylene compounds. rsc.org This reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of 4-formylpyrimidine. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

These condensation products can then undergo further intramolecular cyclization. For example, if the condensing partner contains a suitably positioned nucleophilic group (such as an amine or thiol), it can attack a susceptible site on the pyrimidine ring or an appended group, leading to the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.org The mechanism often involves a Michael addition followed by an intramolecular nucleophilic attack and subsequent aromatization. rsc.org

The derivatization of this compound is not limited to reactions at the aldehyde group. The pyrimidine ring itself can be a site for further functionalization, although the focus here is on the transformations of the methanediol group.

| Reaction Type | Reactant | Intermediate | Product | Key Mechanistic Steps |

| Schiff Base Formation | Primary Amine (R-NH₂) | Carbinolamine | Imine/Schiff Base | Nucleophilic attack, proton transfer, dehydration |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | Carbanion, Alkoxide | α,β-Unsaturated Compound | Deprotonation, nucleophilic addition, dehydration |

| Multi-component Cyclocondensation | Amine and Active Methylene Compound | Iminoenamine | Fused Heterocycle | Condensation, Michael addition, intramolecular cyclization, aromatization |

Oxidation/Reduction Pathways at the Geminal Diol Center

The geminal diol moiety of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acid derivatives or a methyl group, respectively. These transformations provide access to pyrimidine derivatives with different electronic and steric properties at the 4-position.

Oxidation Pathways

The oxidation of the this compound, or more accurately its aldehyde form, to a carboxylic acid (pyrimidine-4-carboxylic acid) can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.

The mechanism of oxidation with a reagent like chromic acid involves the formation of a chromate ester intermediate. The aldehyde reacts with chromic acid to form this ester, which then undergoes an elimination reaction. A base (often water) removes a proton from the former carbonyl carbon, and the electrons from the C-H bond move to form a C=O double bond, while the chromium atom is reduced (e.g., from Cr(VI) to Cr(IV)).

In some synthetic contexts, metal-catalyzed oxidations can be employed. scirp.org For example, transition metal complexes can catalyze the oxidation of alcohols (and by extension, aldehydes) using molecular oxygen as the ultimate oxidant. scirp.org These reactions often proceed through a series of steps involving the coordination of the substrate to the metal center, followed by dehydrogenation or oxygen insertion steps.

Reduction Pathways

The reduction of the geminal diol/aldehyde to a methyl group (4-methylpyrimidine) can be accomplished through several methods. A common laboratory method for the reduction of aldehydes and ketones to alkanes is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone by condensation with hydrazine, followed by deprotonation and elimination of nitrogen gas in the presence of a strong base at high temperatures.

Alternatively, the Clemmensen reduction, which uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid, can also be employed for the reduction of the carbonyl group to a methylene group. The mechanism of the Clemmensen reduction is not fully understood but is thought to involve electron transfer from the metal surface to the carbonyl carbon.

For the reduction of the aldehyde to the corresponding alcohol, (pyrimidin-4-yl)methanol, milder reducing agents are required. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. researchgate.net The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is then protonated during the workup step to yield the alcohol. Studies on the reduction of related pyrimidine carboxylates to alcohols using LiAlH₄ have shown this to be an effective method. researchgate.net

| Transformation | Reagent(s) | Initial Functional Group | Final Functional Group | Plausible Mechanism |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Aldehyde | Carboxylic Acid | Formation of an intermediate ester (e.g., chromate ester), followed by elimination. |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Aldehyde | Alcohol | Nucleophilic attack by a hydride ion, followed by protonation. researchgate.net |

| Reduction to Alkane | Zn(Hg)/HCl (Clemmensen) | Aldehyde | Alkane | Electron transfer from the metal surface to the carbonyl carbon. |

| Reduction to Alkane | H₂NNH₂/KOH (Wolff-Kishner) | Aldehyde | Alkane | Formation of a hydrazone, followed by base-catalyzed elimination of N₂. |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the molecular framework.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of a related compound, (Pyrimidin-4-yl)methanol, provides a reference for the signals expected from the pyrimidine ring. chemicalbook.com In general, the protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. For instance, in a substituted pyrimidine, the chemical shifts can vary, with signals appearing at δ 8.08 ppm, δ 8.23 ppm, and δ 8.74 ppm, corresponding to different protons on the pyrimidine and other attached rings. scirp.orgresearchgate.netscirp.org A doublet of a doublet may also be observed at δ 6.55 ppm. scirp.orgresearchgate.netscirp.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a substituted pyrimidine ring, signals can be observed at δ 158.42 and δ 110.63 ppm. scirp.orgscirp.org The carbon of the methanediol group is expected to have a characteristic chemical shift. For the parent compound, methanediol, ¹³C NMR data is available, though the specific shift for the pyrimidinyl-substituted derivative would be influenced by the heterocyclic ring. nih.gov

A representative, though not specific to (Pyrimidin-4-yl)methanediol, table of expected chemical shifts is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H | 8.0 - 9.0 | 110 - 160 |

| Methanediol CH(OH)₂ | ~5.0 - 6.0 | ~80 - 90 |

| Methanediol OH | Variable | - |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyrimidine ring, and potentially between the methanediol proton and the adjacent pyrimidine proton if coupling exists. For example, a COSY spectrum might show a correlation between a proton at δ 6.55 ppm and another at δ 8.23 ppm on the pyrimidine ring. scirp.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton of the methanediol group would show a cross-peak with the methanediol carbon. ipb.ptemerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. ipb.ptemerypharma.comresearchgate.net For this compound, HMBC would show correlations from the methanediol proton to the carbons of the pyrimidine ring, confirming the attachment of the methanediol group to the ring.

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure, allowing for the complete assignment of all proton and carbon resonances. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. innovareacademics.in This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique chemical formula. innovareacademics.in This is a critical step in confirming the identity of a newly synthesized or isolated compound. For a related pyrimidine derivative, the exact mass was calculated and found to be in close agreement with the experimentally determined value. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. dokumen.pub The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, the parent ion would be subjected to collision-induced dissociation, and the resulting fragments would correspond to the loss of water molecules from the methanediol group and fragmentation of the pyrimidine ring. The analysis of these fragments provides strong evidence for the proposed structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The C-O stretching vibrations would likely appear in the 1000-1200 cm⁻¹ region. Vibrations associated with the pyrimidine ring (C=N and C=C stretching) would be observed in the 1400-1600 cm⁻¹ range. scielo.org.mx

Raman Spectroscopy : Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The pyrimidine ring, being aromatic, should exhibit characteristic Raman bands. The symmetric vibrations of the ring would be particularly strong in the Raman spectrum. scifiniti.com

X-ray Crystallography for Solid-State Structural Determination (If applicable for stable derivatives or adducts)

While this compound itself has not been isolated as a stable crystal for X-ray diffraction analysis, the principles of its structural determination can be understood through the analysis of stable adducts and related pyrimidine derivatives. rsc.orgd-nb.inforesearchgate.net X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. d-nb.info

In cases where a gem-diol like this compound is part of a more complex molecule or a metal complex, its structure can be successfully elucidated. For instance, the hydrolysis of Schiff bases has been shown to yield diol-containing ligands that are stabilized by coordination to metal centers. A study on the hydrolysis of a Schiff base derived from 2-aminopyrimidine and 2-benzoylpyridine resulted in the formation of phenyl(pyridin-2-yl)methanediol, which was then incorporated into binuclear metal complexes. scirp.orgscirp.org The subsequent X-ray crystallographic analysis of these complexes would unequivocally determine the geometry of the methanediol moiety, including the C-O bond lengths and the O-C-O bond angle.

The study of pyrimidine-4-carbaldehyde derivatives, such as its semicarbazone, also provides insight into the crystallographic behavior of this class of compounds. The single-crystal X-ray diffraction of pyridine-4-carbaldehyde semicarbazone revealed a triclinic crystal system with the space group P-1. ajchem-a.com Such studies are crucial for understanding the three-dimensional arrangement and non-covalent interactions that govern the packing of these molecules in a crystal lattice.

Table 1: Representative Crystallographic Data for Related Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde Semicarbazone | Triclinic | P-1 | The ligand is in the keto form in the solid state. | ajchem-a.com |

| (E)-5-(3,5-Dimethylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-(2-chloropyrimidin-4-yl)oxime | Not specified | Not specified | Pyrimidine and pyrazole rings are coplanar. | evitachem.com |

| Various Pyrimido[4,5-d]pyrimidine derivatives | Varies | Varies | Used to establish the synthesis of novel fused heterocyclic systems. | rsc.org |

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Analysis (If chiral derivatives are studied)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. cas.czcas.cz this compound itself is achiral. However, if it were to be derivatized with a chiral moiety, or if a substituent on the pyrimidine ring created a stereocenter, these techniques would be indispensable for its stereochemical analysis.

The application of chiroptical spectroscopy relies on the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint of the molecule's three-dimensional structure.

For pyrimidine-containing compounds, particularly nucleosides and their analogues which are inherently chiral, ECD and Optical Rotatory Dispersion (ORD) are standard techniques for stereochemical assignment. acs.org The study of novel pyrimidine derivatives often involves the synthesis of chiral molecules, and chiroptical methods are key to their characterization. researchgate.net

Should a chiral derivative of this compound be synthesized, the experimental ECD and VCD spectra would be compared with spectra predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to assign the absolute configuration. cas.czresearchgate.net This combination of experimental and theoretical approaches provides a high degree of confidence in the structural elucidation of complex chiral molecules.

Table 2: Chiroptical Spectroscopy Applications for Pyrimidine Derivatives

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Stereochemical analysis of pyrimidine nucleosides. | Correlates the sign of Cotton effects with the absolute configuration of the sugar moiety. | acs.org |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of chiral molecules. | Requires comparison with theoretical spectra for reliable assignment. | cas.cz |

| ECD/VCD in conjunction with DFT | Quantitative comparison and assignment of complex chiral structures. | Considers both the chiroptical and absorption spectra for accurate analysis. | researchgate.net |

Chemical Reactivity and Advanced Synthetic Utility of Pyrimidin-4-yl Methanediol

Role as a Key Intermediate in Organic Synthesis

(Pyrimidin-4-yl)methanediol, primarily through its aldehyde equivalent, is a versatile building block for the elaboration of the pyrimidine core. citedrive.com The formyl group serves as a reactive handle, enabling a wide array of chemical transformations. This allows for the introduction of diverse functional groups and the construction of complex heterocyclic systems fused to the pyrimidine ring. citedrive.comresearchgate.net Its utility is demonstrated in the synthesis of highly substituted pyrimidines, which are scaffolds of interest in medicinal chemistry and materials science. smolecule.comvulcanchem.com The preparation of various pyrimidine-4-carbaldehydes is often achieved through the chemoselective oxidation of the corresponding 4-hydroxymethyl pyrimidines or via Riley oxidation of 4-methylpyrimidines with selenium dioxide. citedrive.com

The primary mode of reactivity for the this compound functional group involves the electrophilic carbon atom of its aldehyde form. This carbon is susceptible to attack by a wide range of nucleophiles. smolecule.com While the hydroxyl groups of the geminal diol itself are not strongly nucleophilic, the system readily undergoes nucleophilic addition reactions at the carbonyl carbon.

Key nucleophilic reactions include:

Condensation with Amines: Reaction with primary amines leads to the formation of imines (Schiff bases), which are themselves valuable intermediates for further synthesis. smolecule.comvulcanchem.com

Reaction with Hydroxylamine: The reaction with hydroxylamine hydrochloride produces pyrimidine-4-carbaldehyde oxime, a compound used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals. evitachem.com

Addition of Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can add to the carbonyl group, forming new carbon-carbon bonds and leading to secondary alcohols.

These transformations highlight the role of the methanediol as a masked aldehyde, enabling reactions central to molecular construction.

The hydroxyl groups of the geminal diol can be activated under acidic conditions to facilitate transformations. Protonation of one of the hydroxyl groups converts it into a good leaving group (water). libretexts.org The departure of water generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by weak nucleophiles, such as alcohols.

This activation mechanism is fundamental to reactions like acetal formation. The pyrimidine ring, being electron-deficient, provides additional stabilization to the cationic intermediate, facilitating these transformations. libretexts.org This process allows the diol functionality to be converted into other useful groups under controlled electrophilic activation.

Nucleophilic Reactivity of the Geminal Diol

Derivatization Strategies of the Methanediol Functionality

The two hydroxyl groups of this compound offer sites for various derivatization reactions, effectively protecting or modifying the aldehyde functionality.

The hydroxyl groups of the geminal diol can be converted into esters and ethers, although these reactions typically proceed through the corresponding aldehyde.

Esterification: The formation of geminal diacetates from aldehydes is a known transformation. A notable example is the formation of (3,4-diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate, demonstrating that pyrimidinyl-substituted methanediols can undergo acylation. cas.org Mild esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), are particularly suitable for converting sterically hindered or sensitive alcohols into esters and could be applied here. organic-chemistry.org

Etherification: The conversion of the diol to a diether can be accomplished through various methods. Reductive etherification, for instance, provides a pathway to couple ketones or aldehydes with alcohols to form ethers over a catalyst. nrel.gov This involves the formation of a hemiacetal intermediate, followed by dehydration and reduction.

Table 1: Representative Derivatization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Esterification | Acetic Anhydride or Acyl Chloride | Geminal Diacetate | , cas.org |

| Etherification | Alcohol, Acid Catalyst, Reducing Agent | Geminal Diether | nrel.gov |

The reaction of this compound (via its aldehyde form) with alcohols in the presence of an acid catalyst is a common strategy to form acetals, which serve as protecting groups for the carbonyl functionality. acs.orgorganic-chemistry.org The reaction proceeds through the electrophilic activation mechanism described previously (Section 6.1.2), involving the formation of a hemiacetal intermediate followed by the addition of a second alcohol molecule and elimination of water. libretexts.org

The existence of derivatives like 2-(methylamino)pyrimidine-4-carbaldehyde dimethyl acetal confirms this reactivity pathway. chemdad.com The use of a diol, such as ethylene glycol, results in the formation of a cyclic acetal (a 1,3-dioxolane ring), which is often favored due to its thermodynamic stability. organic-chemistry.orggoogle.com

Table 2: Acetal Formation from Pyrimidine-4-carbaldehyde

| Alcohol | Catalyst | Product | Reference(s) |

| Methanol (2 equiv.) | Acid (e.g., HCl) | Pyrimidin-4-yl-dimethoxymethane | chemdad.com |

| Ethylene Glycol (1 equiv.) | Acid (e.g., TsOH) | 2-(Pyrimidin-4-yl)-1,3-dioxolane | organic-chemistry.org, google.com |

Esterification and Etherification Reactions

Applications in Complex Molecule Synthesis

The synthetic versatility of this compound and its aldehyde counterpart makes it a valuable precursor in the synthesis of complex molecules, particularly those with potential biological activity. citedrive.com The pyrimidine scaffold is a key feature in numerous pharmaceuticals, and intermediates like this provide a direct route to novel analogues. smolecule.comresearchgate.net

Research has shown that pyrimidine-4-carbaldehydes are employed as key intermediates to generate a variety of functional groups, including alkynyl, cyano, and oxazol-5-yl substituents. citedrive.com Furthermore, they are used in annulation reactions to construct fused heterocyclic systems. For example, they are precursors for:

Furo[3,2-d]pyrimidines: These fused systems can be prepared from pyrimidine-4-carbaldehydes through multi-step sequences. citedrive.com

Pyrido[4,3-d]pyrimidines: These have been synthesized via thermal cyclization reactions involving substituted pyrimidine-carbaldehydes and amines. vulcanchem.com

Kinase Inhibitors: The 2-(methylamino)pyrimidine-4-carbaldehyde derivative is noted as a potential intermediate in the synthesis of kinase inhibitors, a significant class of therapeutic agents. smolecule.com

These applications underscore the strategic importance of this compound as a foundational element for building molecular complexity in the fields of medicinal and materials chemistry. vulcanchem.compageplace.de

As a Synthon for Pyrimidine-Substituted Building Blocks

This compound, which exists in equilibrium with its aldehyde form, pyrimidine-4-carbaldehyde, serves as a crucial and versatile synthon in heterocyclic chemistry. The aldehyde functional group acts as a reactive handle, allowing for its conversion into a variety of other functional groups. This versatility enables the synthesis of a diverse library of pyrimidine-substituted building blocks, which are valuable intermediates for drug discovery and material science. researchgate.netresearchgate.net

The transformation of the formyl group is a key strategy for elaborating the pyrimidine core. researchgate.net Researchers have successfully employed pyrimidine-4-carbaldehydes to generate derivatives containing alkynyl, cyano, oxazol-5-yl, or β-ketoester substituents. researchgate.netresearchgate.net These transformations demonstrate the synthetic utility of the aldehyde as a precursor to more complex and functionally diverse pyrimidine structures. For instance, the direct conversion of the aldehyde to a nitrile provides a building block for further chemical modification, while its transformation into an alkyne opens pathways for click chemistry and other coupling reactions.

A recent review highlights several methods for preparing pyrimidine-4-carbaldehydes, such as the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines or the Riley oxidation of 4-methylpyrimidines with selenium dioxide. researchgate.net Once formed, the aldehyde can be readily used in subsequent reactions to create the desired building blocks.

Table 1: Transformations of Pyrimidine-4-carbaldehyde into Various Building Blocks

| Starting Material | Reagents/Conditions | Resulting Functional Group | Building Block Example |

|---|---|---|---|

| Pyrimidine-4-carbaldehyde | 1. Tosylhydrazine, 2. n-Butyllithium | Alkyne | 4-Ethynylpyrimidine |

| Pyrimidine-4-carbaldehyde | Hydroxylamine, Acetic Anhydride | Cyano | Pyrimidine-4-carbonitrile |

| Pyrimidine-4-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | Oxazol-5-yl | 4-(Oxazol-5-yl)pyrimidine |

This table provides illustrative examples of transformations based on established synthetic routes for aldehydes.

Participation in Cascade and Multicomponent Reactions

The electrophilic nature of the carbonyl carbon in pyrimidine-4-carbaldehyde, the dehydrated form of this compound, makes it an excellent component in cascade and multicomponent reactions (MCRs). These reactions are highly efficient, allowing for the construction of complex molecular architectures in a single pot by combining three or more reactants. samipubco.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

Pyrimidine aldehydes have been utilized in various MCRs to synthesize fused heterocyclic systems. A notable example is the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net In this reaction, a substituted aldehyde (such as pyrimidine-4-carbaldehyde), an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound like 1,3-dimethylbarbituric acid are combined. researchgate.net This type of reaction often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to yield the final polycyclic product. rsc.org

Another significant application is in the synthesis of pyrimido[4,5-d]pyrimidines. Three-component condensation reactions involving an aryl aldehyde, an aminopyrimidine derivative, and barbituric or thiobarbituric acid can produce complex fused pyrimidine systems. rsc.org The reaction mechanism is proposed to start with a Knoevenagel condensation between the aldehyde and the barbituric acid, creating a reactive enone intermediate that subsequently reacts with the aminopyrimidine. rsc.org

Furthermore, a mechanistically interesting 'dimerization' of a pyrimidine-4-carbaldehyde to form a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative has been reported. This process involves a benzoin addition as a key step, showcasing a unique cascade reaction pathway. researchgate.net Analogous cascade reactions, such as the copper-catalyzed reaction of halo-aldehydes with amidines, demonstrate a common strategy where an initial Schiff base formation is followed by an intramolecular cyclization to build a fused pyrimidine ring. lookchem.com

Table 2: Examples of Cascade and Multicomponent Reactions Involving Pyrimidine Aldehydes

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold |

|---|---|---|---|

| Multicomponent Reaction | Pyrimidine-4-carbaldehyde, Malononitrile, 1,3-Dimethylbarbituric Acid | EtOH:water, Room Temp | Pyrano[2,3-d]pyrimidine |

| Multicomponent Reaction | Aryl Aldehyde, 2-Aminopyrimidine, Barbituric Acid | Ethanol, Reflux | Tetrahydro-4H-dipyrimido[1,2-a:4',5'-d]pyrimidin-4-one |

| Cascade Reaction (Dimerization) | Pyrimidine-4-carbaldehyde | Not specified | 6-(Pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol |

This table summarizes various reported multicomponent and cascade reactions where an aldehyde is a key reactant for forming complex pyrimidine-containing structures. researchgate.netsamipubco.comrsc.org

Advanced Functionalization and Ligand Design Principles

Incorporation of (Pyrimidin-4-yl)methanediol into Novel Chemical Architectures

Design and Synthesis of Advanced Scaffolds

The versatile reactivity of this compound, often generated in situ from pyrimidine-4-carbaldehyde, makes it a valuable building block for the synthesis of complex molecular scaffolds. Its aldehyde functionality allows for a variety of transformations, including condensations, cycloadditions, and multicomponent reactions, leading to the formation of diverse heterocyclic systems. vulcanchem.comevitachem.com These reactions are crucial in medicinal chemistry and materials science for creating novel compounds with specific biological activities or material properties. scirp.orgsemanticscholar.org

The synthesis of advanced scaffolds often involves the strategic functionalization of the pyrimidine ring. For instance, the presence of a methylthio group at the 2-position of the pyrimidine ring allows for further modifications. One common approach is the use of multicomponent reactions, where several starting materials react in a single step to form a complex product. This method has been successfully employed to synthesize pyrido[2,3-d]pyrimidines and other fused heterocyclic systems. rsc.orgrsc.org Nanocatalysts, such as those based on magnetic iron oxides, have been shown to enhance the efficiency and greenness of these syntheses. rsc.org

Another strategy involves the use of pyrimidine derivatives as precursors for the construction of fused ring systems like thieno[2,3-d]pyrimidines. researchgate.netresearchgate.net These scaffolds are of significant interest due to their structural similarity to purines and their associated biological activities. researchgate.net The synthesis often begins with a substituted pyrimidine, which then undergoes cyclization reactions to form the thiophene ring. researchgate.net For example, 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde can be reacted with various sulfur-containing nucleophiles to build the thieno[2,3-d]pyrimidine core. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from pyrazole-4-carbaldehydes, demonstrating the versatility of aldehyde precursors in constructing diverse heterocyclic frameworks. semanticscholar.org

The reactivity of the pyrimidine nucleus can be fine-tuned by the strategic placement of substituents. The 4-position of the pyrimidine ring is particularly reactive towards nucleophilic aromatic substitution and metal-mediated bond-forming processes, making it a key site for introducing molecular diversity. thieme-connect.com This differential reactivity allows for the selective modification of the pyrimidine scaffold.

The table below summarizes various synthetic strategies for creating advanced scaffolds from pyrimidine-based starting materials.

| Starting Material | Reagents | Product Scaffold | Reference |

|---|---|---|---|

| 6-Amino-2-thiouracil, Aryl aldehydes, Malononitrile | Magnetic Fe3O4@TiO2@NH2@PMo12O40 | Pyrido[2,3-d]pyrimidines | rsc.org |

| 4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehyde | (1H-benzimidazol-2-yl)methanethiol | 6-(1H-benzimidazol-2-yl)-4-chloro-2-methylthiothieno[2,3-d]pyrimidine | researchgate.net |

| Pyrazole-4-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazines | semanticscholar.org |

| 6-Bromomethyl-5-formyl-1,3-dimethyluracil | Primary amines | Pyrrolo[3,4-d]pyrimidines | jst.go.jp |

| Ketones, Ammonium acetate, N,N-dimethylformamide dimethyl acetal | NH4I | Substituted Pyrimidines | organic-chemistry.org |

Exploration of Structure-Reactivity Relationships in New Systems

The reactivity of this compound and its derivatives is intricately linked to the electronic properties of the pyrimidine ring and its substituents. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes the attached aldehyde group more electrophilic and susceptible to nucleophilic attack. vulcanchem.com This inherent reactivity is a key factor in its utility as a synthetic intermediate.

The position of functional groups on the pyrimidine ring significantly influences the molecule's reactivity. For example, in halopyrimidines, the 4-position is considerably more reactive towards both nucleophilic aromatic substitution and metal-mediated cross-coupling reactions compared to other positions. thieme-connect.com This regioselectivity allows for controlled and predictable modifications of the pyrimidine scaffold, which is a fundamental aspect of exploring structure-activity relationships (SAR). thieme-connect.com

In the context of drug discovery, understanding how modifications to the pyrimidine scaffold affect biological activity is crucial. For instance, in the development of dihydropteroate synthase (DHPS) inhibitors, structure-based design has been used to modify pyrimido[4,5-c]pyridazine derivatives. nih.gov By removing an N-methyl group that caused unfavorable interactions and optimizing the length of a carboxylic acid side chain, researchers were able to increase the binding affinity and inhibitory activity of the compounds. nih.gov This highlights the importance of detailed structural information in guiding the design of more potent molecules.

Furthermore, the introduction of different substituents can dramatically alter the chemical behavior of the molecule. For instance, replacing an aldehyde group with a thiourea moiety introduces hydrogen-bonding capabilities and metal-coordinating properties, shifting the compound's potential applications from condensation reactions to coordination chemistry and enzyme inhibition. The study of positional isomers, such as moving an aldehyde group from the 4- to the 5-position of the pyrimidine ring, can also lead to significant changes in electronic properties and reactivity, which is a common strategy in medicinal chemistry to optimize drug candidates.

The table below outlines key structure-reactivity observations in pyrimidine-based systems.

| Structural Feature | Impact on Reactivity | Application | Reference |

|---|---|---|---|

| Electron-deficient pyrimidine ring | Increased electrophilicity of aldehyde group | Facilitates nucleophilic additions | vulcanchem.com |

| Halogen at C4-position | High reactivity to nucleophilic substitution and cross-coupling | Site for introducing molecular diversity | thieme-connect.com |

| N-methyl group in pyrimido[4,5-c]pyridazine | Unfavorable binding interactions | Removal improves DHPS inhibition | nih.gov |

| Thiourea substituent | Hydrogen-bonding and metal-coordination | Kinase inhibitors, antimicrobial agents |

Potential for Ligand Design in Coordination Chemistry

The pyrimidine moiety, with its nitrogen heteroatoms, is an excellent building block for designing ligands for coordination chemistry. scirp.orgsemanticscholar.org The ability of the pyrimidine ring to coordinate with metal ions has led to the development of a wide range of metal complexes with diverse structures and applications. researchgate.netajgreenchem.com

Chelation Properties of the Methanediol Moiety

While the pyrimidine ring itself is a primary site for metal coordination, the methanediol group of this compound can also participate in chelation. The two hydroxyl groups of the methanediol can act as a bidentate ligand, binding to a metal center. This is often observed in the hydrolysis products of Schiff base ligands derived from pyrimidine-4-carbaldehyde. scirp.org For example, the reaction of a Schiff base derived from 2-aminopyrimidine and 2-benzoylpyridine with metal salts resulted in hydrolysis to form binuclear metal complexes of 2-benzoylpyridine and phenyl(pyridin-2-yl)methanediol, where the methanediol moiety is involved in coordination. scirp.org

The formation of stable metal complexes is often enhanced by the chelate effect, where a polydentate ligand forms a more stable complex than multiple monodentate ligands. Hydrazone derivatives of pyrimidine aldehydes are particularly effective chelating agents, as they can coordinate to metal ions through the pyrimidine nitrogen, the imine nitrogen, and other donor atoms present in the structure. scielo.org.co This can lead to the formation of bimetallic complexes and even more complex supramolecular architectures. scielo.org.co

The coordination environment around the metal ion is influenced by the nature of the ligand and the metal itself. The pyrimidine-based ligands can act as monodentate, bidentate, or even tridentate chelators, leading to a variety of coordination geometries, including tetrahedral, square planar, and octahedral. semanticscholar.orguobaghdad.edu.iq

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrimidine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. scirp.orguobaghdad.edu.iq The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Research has shown that metal complexes of pyrimidine derivatives can exhibit interesting properties. For example, lanthanide complexes with pyrimidine-4,6-dicarboxylate have been synthesized and their magnetic properties studied, revealing weak exchange coupling between the metal ions. acs.org In another study, binuclear metal complexes of Co(II), Cu(II), and V(IV) were formed from the hydrolysis of a Schiff base ligand, with the resulting complexes exhibiting square pyramidal or square planar geometries. scirp.org The thermal stability of these complexes can be investigated using thermogravimetric analysis (TGA). scirp.orgsemanticscholar.org

The table below provides examples of synthesized metal complexes with pyrimidine-derived ligands and their characterization data.

| Ligand | Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Phenyl(pyridin-2-yl)methanediol and 2-benzoylpyridine | Co(II) | [Co2(L2)(L3)(NO3)2(H2O)2] | Square pyramidal | scirp.org |

| Phenyl(pyridin-2-yl)methanediol and 2-benzoylpyridine | Cu(II) | [Cu2(L2)(L3)(NO3)2(H2O)2] | Square pyramidal | scirp.org |

| Phenyl(pyridin-2-yl)methanediol and 2-benzoylpyridine | V(IV) | [V2O2(L2)(L3)(SO4)(H2O)2] | Square planar | scirp.org |

| [4-Methoxy-N-(pyrimidin-2-ylcarbamothioyl)benzamide] (MPB) | Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | [M(MPB)2Cl2] | Octahedral | uobaghdad.edu.iq |

| 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone | La(III), Sm(III) | Not specified | Not specified | scielo.org.co |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Related Geminal Diols

The isolation of simple geminal diols is often challenging due to their propensity to dehydrate back to the corresponding carbonyl compound. ginapsgroup.comlibretexts.org Consequently, research into (Pyrimidin-4-yl)methanediol necessitates the development of innovative synthetic strategies that can either stabilize the gem-diol structure or utilize it effectively as a transient intermediate.

Future synthetic efforts will likely concentrate on in-situ generation. The primary route to this compound is the hydration of its precursor, pyrimidine-4-carbaldehyde. ginapsgroup.comlibretexts.org The synthesis of this key aldehyde precursor can be achieved through various methods, including the functionalization of pyrimidine rings. vulcanchem.commdpi.com Research has shown that aqueous media can provide a thermodynamic driving force, favoring the formation of geminal diols from corresponding aldehydes, a principle that could be exploited here. rsc.org

An alternative strategy involves the synthesis of stable derivatives that can act as precursors or protected forms of the gem-diol, such as acylals (gem-diacetates). mdpi.com These can be synthesized from the aldehyde and later hydrolyzed under specific conditions to release the diol or aldehyde. mdpi.com The development of chemoselective catalysts, such as specific Lewis acids, could be pivotal in controlling the equilibrium between the aldehyde, its acylal derivative, and the geminal diol. mdpi.com The synthesis of heterocyclic aldehydes and their subsequent conversion to geminal diazides has also been reported, indicating that the aldehyde functional group on a heterocyclic ring is a versatile handle for various transformations. mdpi.com

| Synthetic Approach | Description | Potential Application for this compound | References |

| Direct Hydration | Reaction of the parent aldehyde (pyrimidine-4-carbaldehyde) with water, often in an aqueous medium to shift the equilibrium. | Direct, in-situ formation of the geminal diol for immediate use in subsequent reaction steps. | libretexts.orgrsc.org |

| Hydrolysis of Precursors | Hydrolysis of stable derivatives like Schiff bases or acylals to generate the geminal diol. | Controlled release of the geminal diol under specific pH or catalytic conditions. | mdpi.comscirp.org |

| Catalytic Systems | Use of catalysts (e.g., Lewis acids, organocatalysts) to promote hydration or stabilize the gem-diol structure. | Improving the yield and stability of the gem-diol, potentially allowing for its characterization. | mdpi.comjmaterenvironsci.com |

| Green Solvents | Employing environmentally benign solvents like water or deep eutectic solvents (DES) that can also promote the reaction. | Development of sustainable synthetic protocols for pyrimidine-based compounds. | jmaterenvironsci.comorgchemres.org |

Advanced Computational Approaches for Predicting Reactivity and Stability

Given the likely transient nature of this compound, computational chemistry stands out as an essential tool for predicting its properties and guiding experimental work. mdpi.com Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful methods for investigating the structure, stability, and reactivity of such intermediates. mdpi.comscirp.org